molecular formula C28H40F3N3O7 B609077 MK-0812 (Succinate) CAS No. 851916-42-2

MK-0812 (Succinate)

Cat. No. B609077
M. Wt: 587.64
InChI Key: WPPJJJUIDYHHSM-WCOTWZTISA-N
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Description

MK-0812 Succinate is a potent and selective CCR2 antagonist with high affinity at CCR2 . It has been used in trials studying the treatment of Relapsing-Remitting Multiple Sclerosis . The molecular formula of MK-0812 Succinate is C28H40F3N3O7 and its molecular weight is 587.63 .


Physical And Chemical Properties Analysis

MK-0812 Succinate is a solid powder . It has a molecular weight of 587.64 . The storage temperature is -80/-20°C .

Scientific Research Applications

Role in Bacterial and Archaeal Electron Transport

MK-0812, known as Succinate, is significant in the electron transport processes of bacteria and archaea. Studies have shown that bacterial succinate dehydrogenases using menaquinone (MK) as an electron acceptor are crucial for energy production in these organisms. These enzymes play a key role in the reversed electron transport across the cytoplasmic membrane, driven by the proton or electrical potential (Schirawski & Unden, 1998). Additionally, MK has been identified as a mandatory component in the electron transport chain for succinate respiration in Bacillus subtilis, emphasizing its vital role in cellular respiration (Lemma, Unden, & Kröger, 2004).

Antitumor Effects in Hepatocellular Carcinoma Cells

Succinate derivatives, specifically Menahydroquinone-4 (MKH) prodrugs, have shown potential in targeting hepatocellular carcinoma (HCC) cells. These derivatives can effectively deliver MKH into HCC cells, exhibiting significant antitumor effects. This suggests a potential therapeutic application of MKH and its derivatives in cancer treatment (Setoguchi et al., 2018).

Neurological Effects and Mechanisms

Research indicates that succinate can influence neurological processes. For example, succinate increases neuronal post-synaptic excitatory potentials in vitro and can induce convulsive behavior through N-methyl-D-aspartate (NMDA)-mediated mechanisms (Roehrs et al., 2004). Additionally, succinate can cause oxidative damage through similar mechanisms, further highlighting its potential role in neurological disorders (Sinhorin et al., 2005).

Applications in Biochemical Engineering and Biotechnology

Succinate is also important in bioprocess engineering. For instance, its utilization from cassava pulp by engineered Escherichia coli has been studied for efficient succinate production, which has implications for industrial biotechnology and sustainable production processes (Sawisit et al., 2014). Moreover, the biotechnology of succinate production has a significant market in various industries, including food, pharmaceuticals, green solvents, and biodegradable plastics, underlining its versatility and economic potential (Zeikus, Jain, & Elankovan, 1999).

Succinate as a Metabolic Signal in Inflammation

Succinate serves as a metabolic signal in inflammation, stabilizing transcription factors in specific tumors and stimulating cells via its receptor. This indicates a broader role for succinate in cellular activation, beyond its traditional role in metabolism (Mills & O’Neill, 2014).

Succinate in Tumorigenesis and Progression

Succinate's role extends to tumorigenesis and progression, acting as an inflammatory signal and carcinogenic initiator. High concentrations of succinate in tumor microenvironments suggest its active participation in cancer development (Zhao, Mu, & You, 2017).

properties

IUPAC Name

butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18-,20+,21-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPJJJUIDYHHSM-PXUYIWLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-0812 (Succinate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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